5-Methoxypyridine-2-thiol
Description
Contextual Significance of Pyridine-2-thiols in Organic and Inorganic Chemistry
The parent compound, pyridine-2-thiol (B7724439) (also known as 2-mercaptopyridine), provides the essential context for understanding its derivatives. Pyridine-2-thiol is a heterocyclic organosulfur compound that exists in a tautomeric equilibrium with its thione form, 2-pyridone. wikipedia.org This dual nature influences its reactivity and coordination properties.
In organic synthesis, pyridine-2-thiols are versatile intermediates. ontosight.ai The thiol group can undergo various transformations, including oxidation to form disulfides, alkylation, and acylation. wikipedia.org These reactions make them valuable precursors for constructing more complex molecular architectures. For instance, they are used in the synthesis of pharmaceuticals and agrochemicals and can serve as protecting groups for amines and imides. wikipedia.orgontosight.ai
In inorganic and coordination chemistry, pyridine-2-thiol and its analogues are highly regarded as ligands. They can coordinate to metal ions as monodentate ligands through the sulfur atom or as bidentate chelating ligands using both the sulfur and nitrogen atoms. rsc.org This versatility has led to the synthesis of a wide array of metal complexes with diverse transition metals, including palladium, platinum, copper, rhodium, and iron. rsc.orgacs.org These complexes are studied for their potential in catalysis, materials science, and environmental applications, such as the scavenging of heavy metals. solubilityofthings.com The ability of the pyridine-2-thiol scaffold to form stable coordination complexes is a cornerstone of its chemical importance. solubilityofthings.com
Table 1: Selected Metal Complexes with Pyridine-2-thiol Ligands
| Metal Center | Complex Type | Potential Application | Reference(s) |
| Palladium(II) | Dinuclear Complex | Catalysis | acs.org |
| Platinum(II/III) | Binuclear Complex | Electrochemistry | acs.org |
| Copper(I) | Cluster Complex | Photophysics | acs.org |
| Ruthenium | Trinuclear Complex | Catalysis | |
| Rhodium(II) | Mononuclear Complex | Coordination Studies | rsc.org |
Overview of 5-Methoxypyridine-2-thiol as a Key Molecular Scaffold
This compound incorporates an electron-donating methoxy (B1213986) group at the 5-position of the pyridine (B92270) ring. This substitution is significant as it modulates the electronic properties of the entire molecule, influencing its reactivity, acidity, and behavior as a ligand compared to the unsubstituted pyridine-2-thiol. The methoxy group can enhance the electron density of the pyridine ring, potentially affecting the coordination strength and the stability of resulting metal complexes.
While extensive research dedicated solely to this compound is still developing, its value as a molecular scaffold can be inferred from the applications of closely related structures. For example, substituted pyridine-thiols are crucial components in the synthesis of biologically active compounds. The strategic placement of substituents like methoxy groups is a key tactic in medicinal chemistry to fine-tune the physicochemical properties of a molecule. mdpi.com
The potential of this scaffold is evident in the synthesis of various substituted methoxypyridines, which serve as key intermediates. pharm.or.jp For instance, the related compound 5-Methoxypyridine-2-carbonitrile is commercially available as a research building block, suggesting its utility in constructing more complex molecules where the nitrile could potentially be converted to a thiol or other functional groups. scbt.com Furthermore, research on 5-nitropyridine-2-thiol, which features an electron-withdrawing group, has shown its ability to form a novel copper(I) cluster with near-infrared (NIR) emission. acs.org By analogy, the electron-donating nature of the methoxy group in this compound is expected to confer different but equally interesting photophysical or catalytic properties to its metal complexes.
Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape indicates a strong and growing interest in the development of functionalized pyridine derivatives for a wide range of applications. rsc.orgmdpi.com Pyridine and its fused analogues are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and their ability to interact with a wide range of biological targets. researchgate.netmdpi.com
Emerging trends focus on several key areas where this compound is poised to contribute:
Medicinal Chemistry: There is an ongoing search for novel heterocyclic compounds as scaffolds for new therapeutic agents. mdpi.commdpi.com The synthesis of libraries of substituted pyridines for screening against various diseases is a common strategy. mdpi.com The specific substitution pattern of this compound makes it a candidate for inclusion in such discovery programs.
Materials Science: The development of coordination compounds and polymers with specific electronic and photophysical properties is a major trend. acs.org Ligands based on pyridine-thiols are instrumental in this area. The electronic tuning provided by the methoxy group on the this compound scaffold could be exploited to create new materials with tailored properties, for example, in sensors or nonlinear optics. solubilityofthings.com
Catalysis: The design of homogenous catalysts often relies on modifying ligands to control the activity and selectivity of a metal center. The use of pyridine-thiolate ligands in catalytic systems is well-established, and the introduction of electronic variations via substituents like the methoxy group is a key research direction.
While direct studies on this compound are not yet widespread, its structural components align perfectly with these major research trends. The continued exploration of substituted pyridines suggests that the unique properties of this compound will be increasingly investigated and utilized in the synthesis of novel functional molecules and materials.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-2-3-6(9)7-4-5/h2-4H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODZHHMPBRAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=S)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxypyridine 2 Thiol and Its Derivatives
Direct Synthetic Approaches to 5-Methoxypyridine-2-thiol
Direct synthesis methods aim to produce this compound in a minimal number of steps from readily available precursors. The most prominent approaches involve either the thionation of the corresponding pyridone or the nucleophilic substitution of a pre-functionalized pyridine (B92270).
One primary route is the thionation of 5-methoxypyridin-2-one. This transformation involves the conversion of a carbonyl group into a thiocarbonyl group (a thione), which exists in tautomeric equilibrium with the thiol form. Reagents such as Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are widely employed for this purpose. researchgate.netorganic-chemistry.org The use of these thionating agents is a fundamental reaction in organic synthesis for creating sulfur-containing heterocyclic compounds. organic-chemistry.orggoogle.com
Another direct approach starts with a 2-halo-5-methoxypyridine, such as 2-bromo-5-methoxypyridine (B47582). This intermediate can react with a sulfur nucleophile, like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to displace the halide and introduce the thiol group at the 2-position. nih.gov The viability of this method is supported by the documented synthesis of the 2-bromo-5-methoxypyridine precursor. chemicalbook.com
Table 1: Direct Synthetic Methods for this compound
| Starting Material | Reagent(s) | Transformation | Key Findings |
|---|---|---|---|
| 5-Methoxypyridin-2-one | Lawesson's Reagent or P₄S₁₀ | Thionation of pyridone | A common and effective method for converting carbonyls to thiocarbonyls in heterocyclic systems. researchgate.netorganic-chemistry.org |
| 2-Halo-5-methoxypyridine | Sodium Hydrosulfide (NaSH) | Nucleophilic Aromatic Substitution | Direct displacement of the halide by a sulfur nucleophile. |
Indirect Synthesis via Functional Group Interconversions on Pyridine Scaffolds
Indirect methods construct the target molecule by systematically building upon a pyridine core. This involves the separate introduction of the methoxy (B1213986) and thiol groups and often relies on the conversion of other functionalities on the pyridine ring.
Introduction of the Methoxy Group
The methoxy group is typically introduced onto the pyridine ring via nucleophilic aromatic substitution (SNAr). A common strategy involves using a dihalogenated pyridine as the starting material. For instance, reacting a compound like 2,6-dichloropyridine (B45657) with sodium methoxide (B1231860) can lead to the substitution of one of the chlorine atoms. pharm.or.jp The regioselectivity of this reaction, determining which halogen is replaced, can be highly dependent on the solvent and reaction conditions. pharm.or.jp
In other cases, a copper catalyst is employed to facilitate the methoxylation of iodo-pyridines. The synthesis of 2-amino-5-methoxypyridine (B21397) from 2-amino-5-iodopyridine (B21400) using sodium methoxide in the presence of copper powder is a documented example of this approach. prepchem.com The presence of the methoxy group can influence the basicity of the pyridine nitrogen, an important consideration for subsequent reaction steps. nih.gov
Table 2: Methods for Introducing a Methoxy Group onto a Pyridine Scaffold
| Precursor Type | Reagent(s) | Reaction Type | Example |
|---|---|---|---|
| Dihalogenated Pyridine | Sodium Methoxide (NaOMe) | Nucleophilic Aromatic Substitution (SNAr) | Reaction of 2,6-dichloropyridine derivatives with NaOMe. pharm.or.jpnih.gov |
| Iodinated Pyridine | NaOMe, Copper catalyst | Copper-Catalyzed Nucleophilic Substitution | Synthesis of 2-amino-5-methoxypyridine from 2-amino-5-iodopyridine. prepchem.com |
Introduction of the Thiol Group
Several methods exist for installing the thiol group at the 2-position of a pre-existing 5-methoxypyridine derivative. If the precursor is a 5-methoxypyridin-2-one, thionation with Lawesson's reagent is the most direct method, as mentioned previously. researchgate.netorganic-chemistry.org
Alternatively, starting from a 2-halopyridine, such as 2-bromo- or 2-chloro-5-methoxypyridine, the thiol can be introduced using various sulfur reagents. A two-step procedure using thiobenzoic acid as a sulfur donor, followed by hydrolysis, has been shown to be effective for preparing pyridine-3-thiols from 3-iodopyridines and is a principle that can be applied to the 2-position. researchgate.netnuph.edu.ua Another pathway involves the reduction of a corresponding sulfonyl chloride. While the synthesis of pyridinethiols from the reduction of pyridinesulfonyl chlorides is a known transformation, it is less common than other methods. nuph.edu.ua
Conversion of Precursor Functionalities (e.g., Nitro, Amino, Halogenated Pyridines)
The synthesis of this compound often relies on the interconversion of various functional groups on the pyridine ring. Halogenated pyridines are key intermediates in these synthetic sequences.
A well-documented precursor is 2-bromo-5-methoxypyridine . Its synthesis can be achieved from 2-amino-5-methoxypyridine via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion. chemicalbook.com
The required 2-amino-5-methoxypyridine (also known as 5-methoxypyridin-2-amine tcichemicals.com) can itself be synthesized from precursors like 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine through substitution with sodium methoxide. prepchem.comgoogle.com
Furthermore, nitro-pyridines can serve as foundational starting materials. A nitro group, for example at the 5-position, can be reduced to an amino group using standard reducing agents. vanderbilt.eduimperial.ac.uk This amino group can then be carried through the synthetic sequence as described above. For example, a precursor like 5-nitropyridin-2-ol could be methylated, then the nitro group reduced to an amine, which is then converted to a halide, and finally to the thiol.
This step-wise approach allows for the versatile construction of the target molecule from a range of commercially available starting materials.
Table 3: Illustrative Pathway of Functional Group Interconversions
| Precursor | Transformation Step | Product |
|---|
Scalability Considerations in Synthetic Procedures
For a compound to be a useful building block, its synthesis must be amenable to production on a larger scale. Several of the discussed synthetic strategies have been evaluated for their scalability.
Procedures that are high-yielding, use readily available reagents, and involve simple purification steps are preferred for industrial applications. mdpi.com The synthesis of related pyridinethiols has been reported as suitable for tens-of-grams scale with high yields and purity. researchgate.netnuph.edu.ua "One-pot" procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are particularly advantageous for large-scale synthesis as they reduce waste and handling time. acs.org
A notable example is the development of a scalable protocol for the multi-kilogram production of a sulfonamide derived from 5-methylpyridine-2-thiol. acs.org This process, which was successfully executed on a 22 kg scale, highlights key considerations for scalability, including reaction optimization, control of exotherms, and efficient product isolation. acs.org General methods for the large-scale production of thionated compounds using reagents like P₄S₁₀ have also been developed, indicating that the direct thionation route is a viable option for producing significant quantities of this compound. google.com
Stereochemical Control in Synthesis (if applicable to derivatives)
This compound itself is an achiral molecule and therefore does not require stereochemical control in its synthesis. However, when it is used as an intermediate in the synthesis of more complex, chiral derivatives, controlling the stereochemistry becomes critically important.
In the synthesis of complex natural products or pharmaceuticals, methoxypyridine intermediates can be incorporated into molecules that contain multiple stereocenters. For example, in an enantioselective approach to the core of magellanine-type alkaloids, a methoxypyridine-containing intermediate was used. nih.gov The crucial stereochemistry in this synthesis was established early on using a proline-catalyzed Hajos-Parrish reaction, which created a challenging quaternary stereocenter. This initial stereocenter then directed the stereochemical outcome of subsequent reactions in the sequence. nih.gov
This illustrates a common strategy in asymmetric synthesis: a chiral center is introduced using an organocatalytic or metal-catalyzed reaction, and this chirality is then relayed throughout the remainder of the synthesis. acs.org Therefore, while the synthesis of this compound itself is not stereoselective, its derivatives are often key components in syntheses where precise control of the three-dimensional arrangement of atoms is paramount. nih.gov
Chemical Reactivity and Transformation Mechanisms of 5 Methoxypyridine 2 Thiol
Reactivity at the Thiol (-SH) Moiety
The thiol group is the most reactive site of the molecule under many conditions, engaging in tautomerism, acting as a potent nucleophile upon deprotonation, and undergoing various addition and redox reactions.
Like other 2-mercaptopyridine derivatives, 5-Methoxypyridine-2-thiol exists in a tautomeric equilibrium with its corresponding thione form, 5-methoxy-1H-pyridine-2-thione. wikipedia.orgias.ac.in This equilibrium is a critical aspect of its chemistry, as the two tautomers exhibit different physical and chemical properties.
The position of this equilibrium is highly sensitive to the molecular environment. cdnsciencepub.com In solution, the thione form is generally favored, particularly in polar solvents and at higher concentrations, due to its greater polarity and ability to form hydrogen-bonded dimers. cdnsciencepub.comacs.org The thiol form, which possesses an aromatic pyridine (B92270) ring, is more favored in the gas phase, in nonpolar solvents, and in dilute solutions where self-association is minimized. cdnsciencepub.comacs.org The electron-donating methoxy (B1213986) group at the 5-position can further influence this equilibrium by stabilizing the thione tautomer through resonance effects. The dominance of the thione form in many conditions is significant because it is stabilized by thioamide resonance, even though the pyridine ring loses its aromaticity. acs.orgstackexchange.com
Table 1: Factors Influencing Thiol-Thione Tautomerism
| Factor | Favors Thiol Form (Aromatic) | Favors Thione Form (Non-Aromatic) | Reference |
|---|---|---|---|
| Solvent Polarity | Nonpolar (e.g., cyclohexane) | Polar (e.g., ethanol, water) | cdnsciencepub.com |
| Concentration | Dilute | Concentrated | cdnsciencepub.com |
| Phase | Gas Phase | Solution, Solid State | acs.org |
| Temperature | Lower Temperatures | Higher Temperatures | wikipedia.org |
The thiol proton is acidic and can be readily removed by a base to form the corresponding thiolate anion. This thiolate is a soft and highly reactive nucleophile. nih.gov The deprotonation converts the weakly nucleophilic thiol into a much more potent reactant that can participate in a variety of nucleophilic substitution and addition reactions. nih.gov
The high reactivity of the thiolate allows it to readily react with electrophiles. For instance, it can be alkylated by alkyl halides to form thioethers (S-alkylation), a common transformation for thiols. The nucleophilicity of the thiolate makes it a key intermediate in many of the reactions involving the sulfur atom.
The thiol group is susceptible to oxidation. A common and mild oxidation reaction for 2-mercaptopyridines is the formation of a disulfide. wikipedia.org In the case of this compound, this transformation would yield 5,5'-dimethoxy-2,2'-dipyridyl disulfide. This process is often autocatalytic and can occur upon standing in solution, especially in the presence of air. wikipedia.orgresearchgate.net
This thiol-disulfide transformation can be reversible, which has implications for its potential role in biological systems. cdnsciencepub.com Under more vigorous oxidizing conditions, the sulfur atom can be further oxidized to form sulfinic acids and, subsequently, sulfonic acids. The rate and outcome of oxidation can be influenced by the specific substituents on the pyridine ring. nih.govresearchgate.net
While the C–S bond is generally stable, it can be cleaved under specific catalytic conditions. Research on the related compound, pyridine-2-thiol (B7724439), has demonstrated that the C–S bond can be broken in the presence of certain transition metal complexes. For example, dinuclear platinum (Pt) and palladium (Pd) complexes have been shown to catalyze the hydrogenolysis of pyridine-2-thiol to yield pyridine and hydrogen sulfide. nih.gov This catalytic reaction involves the bimetallic activation of the pyridinethiolate ligand. nih.gov It is plausible that this compound could undergo a similar C–S bond cleavage reaction in the presence of appropriate catalysts, providing a synthetic route to substituted pyridines.
The thiol group of this compound can participate in hydrothiolation reactions with unsaturated carbon-carbon bonds, namely alkenes (thiol-ene) and alkynes (thiol-yne). These reactions are considered "click chemistry" due to their high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgwikipedia.org
These additions can proceed through two primary mechanisms:
Radical Addition : Initiated by UV light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical then adds across the double or triple bond in an anti-Markovnikov fashion. wikipedia.orgwikipedia.org In the thiol-yne reaction, the initial addition to an alkyne forms a vinyl sulfide, which can then react with a second thiol molecule to yield a 1,2-dithioether product. wikipedia.orgresearchgate.net
Michael Addition : In the presence of a base, the thiol is deprotonated to the thiolate, which then acts as a nucleophile, attacking the electron-deficient alkene or alkyne in a conjugate addition. This pathway also results in an anti-Markovnikov product. wikipedia.org
These reactions are powerful tools for polymer synthesis and bioconjugation, and this compound serves as a potential building block for creating complex molecules and materials using this chemistry. researchgate.netresearchgate.net
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. uomosul.edu.iqst-andrews.ac.uk The reactivity of the ring in this compound is modulated by the electronic effects of both the methoxy and the thiol/thione substituents.
Electrophilic Substitution : A bare pyridine ring undergoes electrophilic substitution only under harsh conditions, with the reaction occurring primarily at the 3- and 5-positions. uomosul.edu.iq The methoxy group at the 5-position is an electron-donating group, which activates the ring towards electrophilic attack. However, the thiol/thione group at the 2-position has a more complex influence. In its thione tautomer, which often predominates, the C=S group acts as an electron-withdrawing group, deactivating the ring. This deactivation counteracts the activating effect of the methoxy group, making electrophilic substitution challenging.
Nucleophilic Substitution : The electron-deficient nature of the pyridine ring makes it reactive towards nucleophiles, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). uomosul.edu.iq Strong nucleophiles can displace leaving groups (like halides) or even hydride ions from these positions. In this compound, the presence of the thione group would further increase the electrophilicity of the ring, potentially facilitating nucleophilic attack at the 4- and 6-positions.
Table 2: Summary of Predicted Reactivity
| Reaction Type | Reactivity of this compound | Key Influencing Factors |
|---|---|---|
| Thiol Alkylation | High (as thiolate) | Basicity of medium, nature of electrophile |
| Thiol Oxidation | High | Oxidizing agent strength, reaction conditions |
| Thiol-Ene/Yne Addition | High | Presence of radical initiator or base |
| C-S Bond Cleavage | Low (requires catalyst) | Presence of specific transition metal catalysts |
| Electrophilic Substitution | Low to Moderate | Competing effects of activating -OCH₃ and deactivating thione |
| Nucleophilic Substitution | Moderate to High | Electron-deficient ring, enhanced by thione group |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the substituents on the this compound ring significantly influence the regioselectivity of such reactions.
The directing effects of the substituents are as follows:
Pyridine Nitrogen : Strongly deactivating, particularly at the ortho (C2, C6) and para (C4) positions.
Methoxy Group (-OCH₃) at C5 : An activating group that directs electrophiles to the ortho positions (C4 and C6) via resonance donation of its lone pair of electrons youtube.com.
Thione Group (-C=S) at C2 : In its predominant thione form, this group is deactivating.
The combined influence of these groups suggests that the pyridine ring in this compound is significantly deactivated towards electrophiles. However, the activating effect of the C5-methoxy group makes positions C4 and C6 the most electron-rich and thus the most likely sites for substitution, should a reaction occur under forcing conditions. Studies on analogous 2-pyridone systems have shown that electrophilic thiocyanation occurs regioselectively at the C5 position researchgate.net. For this compound, the C4 and C6 positions are activated by the methoxy group, making them the probable targets for electrophiles.
| Position | Influence of Pyridine N | Influence of C5-OCH₃ | Influence of C2-Thione | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Less Deactivated | Meta (Weak) | Meta (Weak) | Minor Site |
| C4 | Deactivated (Para) | Activated (Ortho) | Para (Deactivated) | Major Site |
| C6 | Deactivated (Ortho) | Activated (Ortho) | Meta (Weak) | Possible Site |
Nucleophilic Aromatic Substitution Processes
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, provided a suitable leaving group is present. In this compound, the thiol/thione group at the C2 position can function as a leaving group, especially after conversion to a more labile species.
For instance, 2-thiopyridines can be transformed into 2-pyridones through an SNAr reaction where a hydroxide ion acts as the nucleophile, displacing the thiol group irjms.com. This suggests that the C2 position is the primary site for nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. The methoxy group at C5 has a minimal electronic effect on this process at the C2 position.
Reactions involving the displacement of the thiol group are foundational for functionalizing the pyridine core.
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| OH⁻ | 5-Methoxy-1H-pyridine-2-one | NaOH, DMSO | irjms.com |
| R-NH₂ (Amines) | N-substituted-5-methoxy-pyridin-2-amine | Typically requires activation of the leaving group | General SNAr on Pyridines |
Cross-Coupling Reactions at Pyridine Ring Positions
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are powerful tools for forming carbon-carbon bonds but typically require an organohalide or triflate as a coupling partner wikipedia.orgyoutube.comwikipedia.org. To engage this compound in such reactions at ring carbon positions, it must first be functionalized with a suitable leaving group, such as bromine or iodine.
Alternatively, the thiol moiety can be transformed into a group that can participate in cross-coupling. For example, oxidation of the thiol to a sulfonic acid, followed by conversion to a sulfonyl fluoride (like PyFluor), can create a substrate for Suzuki-Miyaura coupling, enabling C-S bond activation and subsequent C-C bond formation nih.govresearchgate.net.
Hypothetical Cross-Coupling Schemes:
Suzuki-Miyaura Coupling : A halogenated derivative, such as 4-bromo-5-methoxypyridine-2-thiol, could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a 4-aryl-5-methoxypyridine-2-thiol wikipedia.orgnih.govmdpi.com.
Sonogashira Coupling : Similarly, a halogenated precursor could react with a terminal alkyne using a palladium and copper co-catalyst system to introduce an alkynyl substituent onto the pyridine ring wikipedia.orgnih.govorganic-chemistry.orglibretexts.org.
| Reaction | Required Substrate | Reagent | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Halide or Triflate | Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira | Aryl/Heteroaryl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |
Reactivity of the Methoxy (-OCH₃) Group
Oxidative Degradation Pathways
Aryl methoxy groups are generally stable but can undergo oxidative cleavage under specific enzymatic or photochemical conditions oup.comnih.gov. Fungal peroxygenases, for example, can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers to yield phenols and aldehydes nih.gov. In the case of this compound, such a reaction would likely proceed via hydrogen abstraction from the methyl group, leading to the formation of 5-hydroxypyridine-2-thiol and formaldehyde. This type of degradation is significant in biological systems and bioremediation but typically requires specific enzymatic catalysts.
Ether Cleavage and Substitution Reactions
A more common chemical transformation of the methoxy group is acid-catalyzed ether cleavage. Treatment of aryl methyl ethers with strong protic acids, particularly HBr or HI, results in the cleavage of the aryl O–CH₃ bond. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the methyl carbon in an SN2 reaction. This results in the formation of a phenol and a methyl halide acs.orgorganic-chemistry.org.
For this compound, this reaction would yield 5-hydroxypyridine-2-thiol and methyl iodide or methyl bromide.
Reaction Mechanism:
Protonation : The ether oxygen is protonated by the strong acid (e.g., HI).
Nucleophilic Attack : The iodide ion (I⁻) attacks the electrophilic methyl carbon.
Cleavage : The C-O bond is cleaved, releasing 5-hydroxypyridine-2-thiol and methyl iodide.
Regioselectivity and Chemoselectivity in Complex Transformations
The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity critical considerations in its synthesis and functionalization.
Regioselectivity : This refers to the preference for reaction at one position over another.
Electrophilic Attack: As discussed in 3.2.1, electrophilic attack on the ring is predicted to occur preferentially at the C4 position due to the directing effect of the C5-methoxy group.
Nucleophilic Attack: Nucleophilic substitution is most favorable at the C2 position, leading to the displacement of the thiol group irjms.com.
Chemoselectivity : This refers to the preference of a reagent to react with one functional group over another.
S vs. N Reactivity : The thione/thiol tautomer presents two nucleophilic centers: the sulfur atom (in the thiol form) and the nitrogen atom (in the thione form). Alkylation reactions, for example, can occur at either the sulfur (S-alkylation) or the nitrogen (N-alkylation), with the outcome often depending on the reaction conditions (e.g., hard vs. soft electrophiles, solvent, and base).
Ring vs. Substituent Reactivity : Under strongly acidic conditions, ether cleavage at the methoxy group may compete with reactions involving the pyridine ring or the thiol group. Similarly, under oxidative conditions, oxidation of the thiol to a disulfide or sulfonic acid is a more common pathway than the degradation of the methoxy group. The thiol group is readily nitrosated with nitrous acid, forming an unstable S-nitroso intermediate, highlighting the high reactivity of the sulfur atom towards electrophiles rsc.org.
The specific reaction conditions employed will ultimately determine which functional group reacts and at which position, allowing for the controlled synthesis of diverse derivatives.
Coordination Chemistry and Applications As Ligands
Complexation Behavior with Transition Metal Ions (e.g., Cu(I), Mo, Pt, Pd)
The deprotonated form of 5-Methoxypyridine-2-thiol, 5-methoxypyridine-2-thiolate, readily forms stable complexes with a range of transition metal ions. The soft nature of the thiolate sulfur atom shows a strong affinity for soft Lewis acids like Cu(I), Pd(II), and Pt(II), while the borderline nature of the pyridine (B92270) nitrogen allows for versatile coordination behavior.
Research on analogous compounds, such as 5-nitropyridine-2-thiolate, has demonstrated the formation of polynuclear clusters with copper(I). For instance, a hexanuclear copper(I) cluster with the formula [Cu₆S₆] was synthesized using a 5-nitropyridine-2-thiolate ligand. ias.ac.innih.gov This suggests that 5-methoxypyridine-2-thiolate could also form similar cluster compounds with Cu(I), where the methoxy (B1213986) group would be expected to enhance the electron density on the ligand, potentially influencing the stability and electronic properties of the cluster.
In the case of molybdenum, complexes are often formed with the metal in higher oxidation states, such as Mo(V) and Mo(VI). Studies on related thiosemicarbazone ligands containing a p-methoxy phenyl group indicate that molybdenum complexes can be synthesized and characterized, typically resulting in 1:1 metal-to-ligand ratios. ias.ac.in The coordination environment around the molybdenum center in such complexes is often distorted octahedral.
For palladium(II) and platinum(II), which have a strong preference for square planar geometry, 5-methoxypyridine-2-thiolate is expected to act as a bidentate ligand. Research on similar pyridine-containing ligands shows the formation of stable, neutral complexes. nih.govrsc.org The coordination typically involves the nitrogen of the pyridine ring and the sulfur of the thiolate group, forming a stable chelate ring.
Binding Modes of the Thiolate and Pyridine Nitrogen
The 5-methoxypyridine-2-thiolate ligand exhibits a variety of binding modes, which is a common feature for pyridine-thiol type ligands. The specific coordination is influenced by the metal ion, the reaction conditions, and the stoichiometry of the reactants.
One of the most common binding modes is as a bidentate N,S-chelating ligand, where both the pyridine nitrogen and the thiolate sulfur coordinate to a single metal center. This mode is prevalent in complexes with metals that favor square planar or octahedral geometries, such as Pd(II) and Pt(II). rsc.org
Another significant binding mode is bridging, where the ligand connects two or more metal centers. In the case of the analogous 5-nitropyridine-2-thiolate, it acts as a μ₃-bridging ligand in a Cu(I) cluster. ias.ac.inacs.org In this arrangement, each ligand links three different copper ions, with one copper atom connected to the nitrogen and two to the sulfur atom. It is highly probable that 5-methoxypyridine-2-thiolate can adopt similar bridging modes, facilitating the formation of polynuclear metal complexes.
Stoichiometry and Geometries of Metal Complexes
The stoichiometry and geometry of the metal complexes of 5-methoxypyridine-2-thiolate are diverse and dependent on the metal ion.
For copper(I), a hexanuclear cluster with a Cu₆S₆ core has been observed with the analogous 5-nitropyridine-2-thiolate ligand, indicating a 1:1 stoichiometry between the copper ions and the thiolate ligands within the cluster. ias.ac.innih.gov The geometry of this cluster is a distorted octahedron. ias.ac.inacs.org It is plausible that 5-methoxypyridine-2-thiolate would form a similar Cu₆(5-MeO-pyS)₆ cluster under appropriate conditions.
With palladium(II) and platinum(II), mononuclear complexes with a 1:2 metal-to-ligand stoichiometry are common, especially when the ligand acts as a bidentate chelate. This typically results in a distorted square planar geometry around the metal center. rsc.org
For molybdenum, complexes with a 1:1 metal-to-ligand ratio have been reported for related ligands, often with additional co-ligands (like oxo or chloro groups) to complete the coordination sphere, which is typically a distorted octahedron. ias.ac.in
Structural Elucidation of Coordination Compounds
The definitive determination of the structure of coordination compounds relies heavily on single-crystal X-ray diffraction analysis.
X-ray Crystallographic Analysis of Metal-Thiolate Complexes
For palladium(II) and platinum(II) complexes with related pyridine-based ligands, X-ray diffraction studies have confirmed a distorted square planar geometry. rsc.org These studies are crucial for determining the cis or trans arrangement of ligands and for understanding the steric and electronic effects on the coordination geometry.
Electronic Structure and Spectroscopic Properties of Metal Complexes
The electronic structure and spectroscopic properties of transition metal complexes are highly dependent on the nature of both the metal ion and the ligands. The 5-methoxypyridine-2-thiolate ligand is expected to influence these properties through its electronic and steric characteristics.
Photophysical Characteristics (e.g., Luminescence, NIR Emission)
Many transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electronic configurations, exhibit interesting photophysical properties such as luminescence. acs.orguoa.gr Copper(I) complexes, being d¹⁰, are well-known for their luminescent properties.
The Cu(I) cluster with 5-nitropyridine-2-thiolate exhibits a notable near-infrared (NIR) emission. ias.ac.inacs.org This cluster shows a broad emission band peaking at 765 nm at room temperature, which shifts to 815 nm at 77 K. ias.ac.inacs.org The emission is temperature-dependent, with a blue-shift observed as the temperature increases from 77 K to 298 K, accompanied by a decrease in intensity. ias.ac.in This behavior is attributed to a complex interplay of excited states.
Given that the 5-methoxy substituent is electron-donating, it would be expected to raise the energy of the ligand-based orbitals. This could lead to a blue-shift in the emission of a corresponding copper(I) complex of 5-methoxypyridine-2-thiolate compared to the nitro-substituted analogue. The incorporation of a thiolate as a bridging ligand is known to be promising for luminescence, as it allows for a good match of orbital energies between the ligand and the metal, leading to significant electronic delocalization. acs.org
The photophysical properties of platinum(II) and palladium(II) complexes are also of great interest. Square planar complexes of these metals can exhibit phosphorescence, and the emission properties are highly tunable by modifying the ligands. The introduction of thiolate ligands can alter the nature of the lowest energy excited states, often leading to charge transfer from the thiolate to the other ligands.
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions
The electronic spectra of coordination complexes containing this compound are influenced by charge transfer (CT) transitions, which are intense, electron-driven processes that involve the redistribution of electron density between the metal center and the ligand. fiveable.meyoutube.com These transitions, categorized as either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), are fundamental to understanding the photophysical and photochemical properties of these molecules. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT)
LMCT transitions involve the transfer of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. libretexts.org This process effectively results in the transient reduction of the metal center. For complexes of 5-Methoxypyridine-2-thiolate, the soft, electron-rich sulfur atom of the thiolate group is a primary site for such transitions. cdnsciencepub.com Studies on analogous pyridine thiol complexes have identified intense sulfur-to-metal charge transfer bands in their electronic spectra. cdnsciencepub.com
The 5-methoxypyridine-2-thiolate ligand possesses two key features that facilitate LMCT:
The Thiolate Group: The deprotonated sulfur atom has high-energy lone-pair orbitals that can effectively donate electron density to a suitable empty or partially filled d-orbital on an electron-deficient metal center.
The Methoxy Group: As an electron-donating group, the methoxy substituent at the 5-position increases the electron density on the entire pyridine ring system, including the sulfur atom. This electronic enrichment is expected to lower the energy required for the LMCT transition compared to unsubstituted pyridine-2-thiol (B7724439).
A typical LMCT process in a complex of this ligand can be visualized as the promotion of an electron from a π-orbital on the thiolate to an empty d-orbital of the metal (e.g., M^(n+)). This phenomenon is particularly prominent in complexes with metals in high oxidation states (e.g., d⁰). libretexts.orgnih.gov The energy of the LMCT transition is inversely proportional to the oxidizing power of the metal and the reducing power of the ligand.
Metal-to-Ligand Charge Transfer (MLCT)
Conversely, MLCT transitions occur when an electron is excited from a d-orbital of the metal to a low-lying empty molecular orbital of the ligand. libretexts.org This process is favored in complexes where the metal is in a low oxidation state (electron-rich) and the ligand possesses accessible π-acceptor orbitals. youtube.com
The pyridine ring of this compound contains a system of π-bonds and associated low-energy π* antibonding orbitals. These π* orbitals can accept electron density from a metal center, facilitating an MLCT transition. While the methoxy group is electron-donating, which slightly raises the energy of these π* orbitals, the fundamental π-acceptor character of the pyridine ring remains. wikipedia.org
An MLCT transition in these complexes would involve the excitation of an electron from a filled or partially filled metal d-orbital to a π* orbital of the pyridine ring. Such transitions are crucial in the photochemistry of many pyridine-containing complexes, often forming the basis for applications in photocatalysis and light-emitting devices. science.gov In some cases, more complex transitions, such as Metal-Metal-to-Ligand Charge Transfer (MMLCT), have been observed in dinuclear platinum(II) complexes bridged by pyridine-2-thiol, highlighting the diverse electronic behaviors possible with this ligand framework. nih.gov
Catalytic Roles of Metal-Thiolate Complexes in Organic Transformations
While specific catalytic applications of metal complexes derived exclusively from this compound are not extensively documented, the broader class of pyridine-2-thiolate (B1254107) and related metal-thiolate complexes has demonstrated significant utility in a variety of catalytic organic transformations. The unique electronic and steric properties imparted by these ligands, including the strong metal-sulfur bond and the aromatic pyridine moiety, are key to their catalytic function. The methoxy group on the this compound ligand is poised to modulate these properties through electronic effects, offering a pathway to fine-tune catalytic activity.
Based on analogous systems, complexes of this compound are promising candidates for catalysts in several key reaction types:
Hydrogen Evolution Reactions (HER)
Oxidation and Oxygen Atom Transfer (OAT) Reactions
Metal-thiolate complexes are well-known for their roles in oxidation catalysis.
Oxidative Hydroxylation: Copper(I) complexes stabilized by 5-phenylpyrimidine-2-thiolate, a close structural analog, have shown high photocatalytic activity for the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light irradiation. rsc.org This transformation is highly efficient and demonstrates the potential of such complexes in C-O bond formation.
Oxygen Atom Transfer: Dioxidomolybdenum(VI) complexes incorporating various substituted pyridine-2-thiolate ligands have been investigated as catalysts for oxygen atom transfer (OAT) reactions, such as the reduction of sulfoxides by phosphines. figshare.com The electronic nature of the substituent on the pyridine ring was found to significantly influence the reaction rates. figshare.com
H₂O₂ Activation: Iron(II) complexes of pyridine-substituted thiosemicarbazones serve as effective catalysts for the oxidation of substrates like thioanisole (B89551) and styrene (B11656) using hydrogen peroxide as the oxidant. rsc.org
Acetylene (B1199291) Hydration and Other Insertions
Inspired by the tungstoenzyme acetylene hydratase, which features a sulfur-rich coordination environment, tungsten complexes with pyridine-2-thiolate ligands have been synthesized and studied for their reactivity toward acetylene. acs.orgnih.gov These studies explore the insertion of acetylene into the metal-ligand framework, a key step in potential catalytic cycles for acetylene hydration. acs.orgnih.gov The electronic properties of the pyridine-2-thiolate ligand, which can be modified by substituents like a methoxy group, are critical in determining the course of these reactions. nih.gov
The following tables summarize catalytic data from systems analogous to this compound complexes, illustrating their potential in organic transformations.
Table 1: Photocatalytic Oxidative Hydroxylation of Arylboronic Acids using a Copper(I)-thiolate Complex
Data sourced from studies on a Copper(I) 5-phenylpyrimidine-2-thiolate complex, an analogue of a potential this compound complex. rsc.org
| Entry | Arylboronic Acid Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | Phenylboronic acid | Phenol | 98 | 12 |
| 2 | 4-Methylphenylboronic acid | 4-Cresol | 99 | 12 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 99 | 12 |
| 4 | 4-Chlorophenylboronic acid | 4-Chlorophenol | 95 | 12 |
| 5 | 4-Fluorophenylboronic acid | 4-Fluorophenol | 96 | 12 |
| 6 | 4-Formylphenylboronic acid | 4-Hydroxybenzaldehyde | 94 | 12 |
| 7 | 3-Nitrophenylboronic acid | 3-Nitrophenol | 90 | 12 |
Table 2: Catalytic Oxygen Atom Transfer (OAT) from Dimethyl Sulfoxide (DMSO) to Triphenylphosphine (PPh₃)
Data compares the catalytic activity of various Dioxidomolybdenum(VI) complexes with substituted pyridine- and pyrimidine-2-thiolate ligands. figshare.com
| Catalyst Complex Ligand | Time for 50% Conversion (min) | Initial Turnover Frequency (TOF) (h⁻¹) |
| Pyrimidine-2-thiolate | 10 | 250 |
| Pyridine-2-thiolate | 120 | 25 |
| 4-Methylpyridine-2-thiolate | 110 | 27 |
| 6-Methylpyridine-2-thiolate | 10 | 250 |
Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The bifunctional nature of 5-Methoxypyridine-2-thiol makes it an excellent starting material for the synthesis of fused heterocyclic systems. The thiol and the adjacent ring nitrogen can participate in cyclocondensation reactions with various electrophiles to construct new rings fused to the pyridine (B92270) core. For instance, reaction with α-halo ketones or related 1,2-dielectrophiles can lead to the formation of thiazolo[3,2-a]pyridinium scaffolds. These resulting complex heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The synthesis of pyrimidine-2-thiols from chalcones and thiourea (B124793) serves as an analogous example of how a thiol-containing reactant can be used to build more complex heterocyclic structures. ashdin.com
Intermediate in the Formation of Pyridine-Containing Scaffolds
Pyridine-based scaffolds are prevalent in pharmaceuticals and functional materials. nih.gov this compound serves as a key intermediate in the synthesis of more elaborate pyridine-containing molecules. For example, derivatives of this compound are instrumental in advanced biochemical syntheses, such as peptide ligation. In one study, a precursor derived from 5-hydroxy-2-methylpyridine was synthesized in multiple steps to create a specialized ligation auxiliary. nih.gov This process involved O-methylation, followed by a series of modifications to ultimately yield a mercapto-pyridine derivative that facilitates the formation of peptide bonds at challenging amino acid junctions. nih.gov The methoxy (B1213986) group in these intermediates is noted to decrease the basicity of the pyridine nitrogen, which can enhance the stability of the auxiliary under certain reaction conditions. nih.gov
| Reaction Step | Description | Reference |
| O-Methylation | 5-hydroxy-2-methylpyridine is O-methylated with methyl iodide. | nih.gov |
| Acylation | The product is deprotonated and subjected to nucleophilic acylation to yield a methyl (5-methoxy-2-pyridinyl)acetate. | nih.gov |
| Thiolation | The resulting ester enolate is converted to an α-mercapto ester via electrophilic thiolation. | nih.gov |
| Reduction | The α-mercapto ester is reduced to form the final auxiliary scaffold. | nih.gov |
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govpreprints.org The thiol group of this compound is well-suited to participate as a nucleophilic component in various MCRs. For example, in reactions analogous to the Biginelli or Hantzsch syntheses, a thiol-containing reactant can be used to generate complex heterocyclic libraries. researchgate.net While specific examples detailing this compound in a named MCR are specialized, the reactivity of its thiol group is analogous to other thiols used in MCRs to produce diverse molecular scaffolds for drug discovery and materials science. nih.gov MCRs offer significant advantages in efficiency and atom economy, making the incorporation of versatile building blocks like this compound a valuable strategy. nih.gov
Application in the Construction of Functionalized Materials
The thiol group of this compound provides a reactive handle for its incorporation into larger material structures. One of the most common methods for this is through thiol-ene or thiol-Michael addition reactions. nih.gov These reactions are known for their high efficiency and selectivity, allowing the pyridine derivative to be covalently bonded to polymer backbones or surfaces. This functionalization can imbue the resulting material with the specific properties of the pyridine moiety, such as altered surface wetting or the ability to coordinate with metals. For instance, functionalized acrylates can be synthesized via thiol-Michael addition and subsequently polymerized to create 3D architected materials. nih.gov This approach allows for the creation of materials with a high density of functional groups derived from the thiol-containing precursor. nih.gov
| Functionalization Technique | Description | Potential Application |
| Thiol-Michael Addition | The nucleophilic thiol group adds across an activated olefin (e.g., an acrylate or maleimide). | Creating functional polymers and hydrogels. nih.gov |
| Thiol-Ene Reaction | A radical-mediated reaction where the thiol adds across a double bond. | Surface modification and network polymer formation. |
| Self-Assembled Monolayers | The thiol group can chemisorb onto noble metal surfaces (e.g., gold), forming organized molecular layers. | Modifying electrode surfaces or creating biosensors. |
Strategic Integration in Retrosynthetic Analysis for Target Molecules
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgamazonaws.com When analyzing a complex target molecule containing a methoxy-substituted pyridine ring with a sulfur linkage at the 2-position, this compound becomes a logical and strategic precursor.
The process involves identifying key bond disconnections that lead back to this building block. fiveable.mee3s-conferences.org A C-S bond is a common and reliable disconnection point in retrosynthesis. advancechemjournal.com Therefore, any molecule containing a 5-methoxypyridin-2-ylthioether moiety can be retrosynthetically disconnected at the C-S bond, identifying this compound as the sulfur-donating nucleophile (the synthon) and an appropriate electrophile (e.g., an alkyl halide) as its reaction partner.
Example of a Retrosynthetic Disconnection:
Target Molecule: 2-(Benzylthio)-5-methoxypyridine
Retrosynthetic Step (Transform): C-S Disconnection
Precursors (Synthons): 5-Methoxypyridine-2-thiolate (nucleophile) + Benzyl cation (electrophile)
Synthetic Equivalents: this compound + Benzyl bromide
This strategic thinking allows chemists to efficiently plan the synthesis of complex molecules by recognizing the inherent reactivity and structural contribution of building blocks like this compound. wikipedia.org
Advanced Characterization and Spectroscopic Analysis Methodologies in Research
X-ray Diffraction Techniques
X-ray diffraction (XRD) stands as a cornerstone for the definitive determination of the solid-state structure of crystalline compounds like 5-Methoxypyridine-2-thiol. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the arrangement of atoms within the crystal lattice.
Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional molecular structure. This technique involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected.
For a molecule like this compound, this analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, analysis of related methoxypyridine derivatives has revealed detailed structural information. In a study of a 2-methoxypyridine derivative, single-crystal X-ray diffraction revealed the compound crystallized in the orthorhombic space group Aba2 with specific cell parameters of a= 14.8343(5) Å, b= 44.690(2) Å, and c= 7.3614(3) Å researchgate.net. This level of detail allows for the confirmation of the pyridine (B92270) ring's planarity, the geometry of the methoxy (B1213986) and thiol substituents, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| a (Å) | 14.8343(5) |
| b (Å) | 44.690(2) |
| c (Å) | 7.3614(3) |
| Volume (ų) | 4880.2(3) |
Note: This data is for a related 2-methoxypyridine derivative and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction.
Powder X-ray diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
This technique is crucial for identifying the crystalline phases present in a sample and assessing its purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." For this compound, PXRD would be used to confirm that a synthesized batch consists of a single crystalline form and to identify any potential polymorphic forms or impurities. The peak positions in the pattern are related to the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. By absorbing energy, molecules can transition to a higher vibrational state. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule. When a sample is exposed to infrared radiation, it absorbs specific frequencies that correspond to the vibrational frequencies of its bonds.
For this compound, the FT-IR spectrum would exhibit a series of characteristic absorption bands. The C-H stretching vibrations of the aromatic pyridine ring and the methoxy group are typically observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively semanticscholar.org. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ range semanticscholar.org. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹. A key feature would be the vibrations of the thiol group. The S-H stretching vibration, if the thiol tautomer is present, would give a weak absorption band around 2600-2550 cm⁻¹. However, pyridinethiones often exist predominantly in the thione tautomeric form in the solid state, characterized by a C=S stretching vibration.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 |
| S-H Stretch (Thiol tautomer) | 2600 - 2550 (weak) |
| C=C/C=N Ring Stretch | 1600 - 1400 |
| C-O Stretch (Methoxy) | ~1250 |
| C=S Stretch (Thione tautomer) | 1100 - 1000 |
Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.
In the Raman spectrum of this compound, the aromatic ring vibrations would be particularly prominent. The symmetric "ring breathing" mode of the pyridine ring would be expected to produce a strong and sharp band. The C-S and S-H stretching vibrations are also readily observed in Raman spectra. This technique is especially useful for studying sulfur-containing compounds. For instance, studies on nanodiamonds have utilized Raman spectroscopy to identify bands associated with sp³-hybridized carbon bonds at frequencies around 1325 cm⁻¹ and 1600 cm⁻¹ mdpi.com. Similarly, Raman spectroscopy of 4-methoxypyridine N-oxide has been used to assign the fundamental vibrational frequencies of the molecule ias.ac.in.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It is based on the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus.
For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy group would show a singlet at around δ 3.8-4.0 ppm. The chemical shift and coupling patterns of the ring protons would allow for the unambiguous assignment of their positions. For example, the proton at C6 would likely be a doublet, coupled to the proton at C4. The proton at C4 would be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C3 would be a doublet, coupled to the proton at C4.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbon attached to the sulfur (C2) would be significantly deshielded and appear at a high chemical shift, often in the range of δ 170-180 ppm in the thione form. The carbon attached to the methoxy group (C5) would also be deshielded. The other pyridine ring carbons and the methoxy carbon would have characteristic chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | ~6.8 - 7.2 (d) | ~110 - 120 |
| H4 | ~7.3 - 7.7 (dd) | ~135 - 145 |
| H6 | ~7.0 - 7.4 (d) | ~115 - 125 |
| OCH₃ | ~3.8 - 4.0 (s) | ~55 - 60 |
| C2 | - | ~170 - 180 (C=S) |
| C5 | - | ~150 - 160 |
Note: These are predicted values based on known chemical shift ranges for similar structures and are presented for illustrative purposes.
¹H and ¹³C NMR for Structural Confirmation and Elucidation of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are fundamental for confirming its molecular structure and the connectivity of its atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The methoxy group (-OCH₃) would typically appear as a sharp singlet in the upfield region, approximately around 3.8-4.0 ppm. The pyridine ring contains three aromatic protons, which would appear as distinct multiplets in the downfield region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (J-coupling) would confirm their relative positions. For instance, the proton at the C6 position is expected to be a doublet, coupled to the proton at C4. The proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C3 and C6. The proton at C3 would be a doublet coupled to the proton at C4. The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. This compound has six unique carbon atoms. The methoxy carbon would produce a signal in the upfield region (around 55-60 ppm). The five carbons of the pyridine ring would have signals in the aromatic region (typically 110-160 ppm). The carbon atom bonded to the sulfur atom (C2) is expected to be significantly deshielded and would likely appear at the downfield end of this range, potentially around 170-180 ppm if it exists in the thione tautomeric form. The chemical shifts of the other ring carbons (C3, C4, C5, and C6) would be influenced by the electron-donating methoxy group and the thiol/thione group.
Predicted NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| -OC H₃ | ¹³C NMR | 55 - 60 | Quartet (in coupled spectrum) | Typical for a methoxy group attached to an aromatic ring. |
| -OCH ₃ | ¹H NMR | 3.8 - 4.0 | Singlet | Sharp signal corresponding to the three equivalent protons. |
| Pyridine Ring C | ¹³C NMR | 110 - 180 | Singlets (in decoupled spectrum) | C2 (attached to sulfur) is expected to be the most downfield. |
| Pyridine Ring H | ¹H NMR | 6.5 - 8.5 | Doublets, Doublet of Doublets | Coupling patterns confirm the substitution pattern on the ring. |
| -SH | ¹H NMR | Variable (e.g., 3-5) | Broad Singlet | Chemical shift is solvent and concentration dependent. |
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR) for Detailed Structural and Conformational Studies
While 1D NMR provides fundamental structural information, advanced techniques like two-dimensional (2D) NMR and solid-state NMR offer deeper insights into the molecule's detailed structure and conformation. libretexts.org
2D-NMR Spectroscopy : This technique distributes NMR signals across two frequency axes, which helps in resolving overlapping signals that might be present in a complex 1D spectrum. wikipedia.org
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyridine ring (e.g., H3 with H4, H4 with H6), definitively confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This is a heteronuclear 2D technique that correlates the chemical shifts of protons directly with the carbon atoms they are attached to. wikipedia.org An HSQC spectrum of this compound would show a cross-peak for each C-H bond, unambiguously assigning each proton signal to its corresponding carbon signal.
Solid-State NMR (ssNMR) : Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR analyzes samples in their solid state. This technique is invaluable for studying materials where single crystals for X-ray diffraction cannot be grown. For this compound, ssNMR could provide information on its crystalline form (polymorphism), molecular packing in the solid state, and conformational details that may differ from the solution state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. chemrxiv.orgchemrxiv.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the unambiguous determination of a compound's molecular formula from its exact mass. researchgate.netnih.gov
For this compound, with the molecular formula C₆H₇NOS, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. An HRMS instrument can measure the m/z value of the molecular ion (e.g., [M+H]⁺) so accurately that the resulting value is unique to the specific elemental composition of C₆H₇NOS, distinguishing it from any other combination of atoms that might have the same nominal mass. nih.gov This capability is crucial for confirming the identity of a newly synthesized compound or identifying an unknown substance.
Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₇NOS |
| Monoisotopic Mass | 141.0276 g/mol |
| Common Adducts ([M+H]⁺, [M+Na]⁺) | 142.0354 g/mol , 164.0175 g/mol |
| Required Mass Accuracy (for confirmation) | < 5 ppm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.com This method is exceptionally useful for analyzing complex mixtures and assessing the purity of compounds. nih.gov
In the context of this compound, LC-MS serves several key functions:
Purity Assessment : A sample of the compound can be injected into the LC-MS system. The liquid chromatography component separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. The mass spectrometer then detects each separated component, providing its molecular weight. This allows for the precise quantification of the purity of the this compound sample.
Mixture Analysis : During the synthesis of this compound, LC-MS can be used to monitor the progress of the chemical reaction by analyzing aliquots from the reaction mixture. This allows researchers to identify the formation of the desired product and any intermediates or byproducts in real-time.
High Sensitivity : LC-MS is known for its high sensitivity, making it an excellent technique for detecting even trace amounts of thiol-containing compounds. dtic.mil
Electronic Spectroscopy: UV-Visible Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly sensitive to the presence of conjugated systems and chromophores within a molecule.
For this compound, UV-Vis spectroscopy is a valuable tool for studying its electronic structure, which is significantly influenced by the potential for thiol-thione tautomerism. The molecule can exist in equilibrium between the aromatic thiol form (containing an -SH group) and the non-aromatic thione form (containing a C=S group).
Thiol Form (5-methoxy-2-pyridinethiol) : This tautomer retains the aromaticity of the pyridine ring.
Thione Form (5-methoxy-1H-pyridine-2-thione) : This tautomer has a conjugated, but not fully aromatic, ring system with a thiocarbonyl (C=S) group, which is a strong chromophore.
These two tautomers have distinct electronic systems and therefore will exhibit different UV-Vis absorption spectra. Typically, the thione form absorbs light at longer wavelengths (a bathochromic or red shift) compared to the thiol form due to the nature of the C=S chromophore. researchgate.net The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature, and these effects can be monitored by observing changes in the UV-Vis spectrum. Emission spectroscopy (fluorescence) could also be employed to investigate the compound's excited state properties, providing further insight into its electronic behavior.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. psu.edu
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. iitk.ac.in For this compound, a DSC analysis would reveal key thermal transitions:
Melting Point : A sharp endothermic peak on the DSC thermogram indicates the melting point of the crystalline solid, providing information on its purity and identity.
Enthalpy of Fusion : The area under the melting peak corresponds to the enthalpy of fusion, the energy required to melt the solid.
Other Phase Transitions : DSC can also detect other events like glass transitions (for amorphous solids), crystallization, or solid-solid phase transitions. iitkgp.ac.in
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. iitk.ac.in This technique is used to evaluate the thermal stability of a material. A TGA curve for this compound would show a plot of percentage weight versus temperature. The curve would remain flat until the onset temperature of decomposition, at which point a loss of mass would be observed. This provides crucial information about the temperature range in which the compound is thermally stable.
Information from Thermal Analysis of this compound
| Technique | Measured Property | Information Obtained |
| DSC | Heat Flow | Melting point, enthalpy of fusion, purity, other phase transitions. |
| TGA | Weight Change | Thermal stability, decomposition temperature, composition of multi-component systems. psu.edu |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Extensive searches for specific Density Functional Theory (DFT) studies on 5-Methoxypyridine-2-thiol did not yield detailed research findings, such as optimized geometry parameters or specific conformational analysis results for this particular compound. Computational studies have been performed on analogous molecules, such as 5-(Trifluoromethyl)pyridine-2-thiol and various 2-methoxypyridine derivatives, but direct data for this compound is not available in the public domain based on the conducted searches.
Geometry Optimization and Conformational Analysis
Information regarding the geometry optimization and conformational analysis of this compound is not available in the provided search results. DFT calculations are a standard method for determining the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For similar pyridine-2-thiol (B7724439) derivatives, studies often focus on the tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms, which would be a key aspect of a conformational analysis for this compound. However, specific optimized parameters for this compound were not found.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
A detailed electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, could not be located in the available search results. The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive molecule. While the concept of HOMO-LUMO analysis is well-documented for many organic molecules, specific energy values (in eV) and orbital plots for this compound are not present in the located research.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
No specific Molecular Electrostatic Potential (MEP) map or analysis for this compound was found. An MEP map is a valuable tool that illustrates the charge distribution on the surface of a molecule, predicting sites for electrophilic and nucleophilic attack. Typically, regions of negative potential (colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Without specific calculations for this compound, a predictive map cannot be generated.
Vibrational Frequency Calculations and Spectroscopic Assignment
There are no specific reports on the calculated vibrational frequencies and spectroscopic assignments for this compound using DFT methods. Such calculations are used to predict the infrared (IR) and Raman spectra of a molecule. The computed frequencies are often scaled to better match experimental data. This analysis helps in assigning specific vibrational modes (e.g., stretching, bending) to the observed peaks in experimental spectra. While studies on similar compounds like 2-chloro-6-methoxypyridine have utilized these methods, the data for the title compound is unavailable.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Specific research employing Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties of this compound could not be identified. TD-DFT is a primary computational method for studying electronic transitions, such as those observed in UV-Vis and fluorescence spectroscopy.
Prediction of UV-Vis and Emission Spectra
No predicted UV-Vis absorption maxima (λmax), oscillator strengths, or emission spectra for this compound calculated by TD-DFT are available in the search results. This type of analysis predicts the electronic transitions between molecular orbitals (e.g., HOMO to LUMO) that are responsible for the absorption of light. While the methodology is well-established for a wide range of organic dyes and compounds, specific computational results for this compound have not been reported in the located literature.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry plays a crucial role in elucidating the reaction mechanisms involving this compound and its tautomeric form, 5-methoxy-1H-pyridine-2-thione. A primary focus of these studies is the thione-thiol tautomerization, a fundamental process for pyridinethiones. ubc.canih.gov
Thione-Thiol Tautomerism: Density Functional Theory (DFT) and ab initio calculations are extensively used to model the tautomeric equilibrium between the thiol (this compound) and the more stable thione form (5-methoxy-1H-pyridine-2-thione). nih.gov Computational studies on the parent compound, 2-pyridinethiol, have shown that while the thiol tautomer (2SH) can be more stable in the gas phase, the thione form (2S) is significantly favored in solution. acs.orgresearchgate.net This preference is largely attributed to the greater dipole moment of the thione tautomer, which is better stabilized by polar solvents. acs.org
The intramolecular transition state for the tautomerization is computationally found to be high in energy, suggesting that the process is more likely to occur through an intermolecular pathway, such as in a hydrogen-bonded dimer. acs.org For the parent 2-pyridinethione, the energy barrier for the intramolecular transition state is calculated to be between 25 and 30 kcal/mol higher than either tautomer. acs.orgresearchgate.net
Table 1: Calculated Relative Energies for 2-Pyridinethiol (2SH) and 2-Pyridinethione (2S) Tautomers (Model Compound)
| Method/Basis Set | Phase | Property | Value (kcal/mol) | Favored Tautomer |
|---|---|---|---|---|
| CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE | Gas | Relative Stability | 2.61 | Thiol (2SH) |
| IPCM-MP2/6-311+G(3df,2p) | Cyclohexane | Relative Stability | -1.96 | Thione (2S) |
| Calorimetry | Toluene or C6D6 | Enthalpy | -2.6 | Thione (2S) |
These computational models, including the distortion/interaction or activation strain model, help analyze activation barriers by separating the energy required to distort reactants into their transition state geometries from the stabilizing interaction energy. nih.gov Such analyses are critical for predicting reactivity and understanding reaction pathways in various chemical environments. nih.govnih.gov
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are fundamental to the supramolecular chemistry, crystal engineering, and biological activity of pyridine (B92270) derivatives. Computational methods are essential for quantifying and visualizing these weak interactions.
Hydrogen Bonding: this compound and its thione tautomer possess multiple sites for hydrogen bonding. The thiol form can act as a hydrogen bond donor through its S-H group, forming S-H···O or S-H···N bonds. chemrxiv.org The thione tautomer is a particularly effective hydrogen bond participant, capable of forming strong N-H···S hydrogen bonds in dimers. acs.org Computational studies on related pyridine derivatives have utilized DFT calculations to analyze the geometry and vibrational frequencies of hydrogen-bonded dimers. sci-hub.box
The formation of these hydrogen-bonded dimers provides a low-energy pathway for tautomerization. acs.org Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are often employed to characterize the nature and strength of these hydrogen bonds. chemrxiv.org
Table 2: Calculated Thermodynamic Data for Dimerization of 2-Pyridinethione (Model Compound)
| Parameter | Experimental Value (FTIR, C6D6) | Computational Value (B3LYP/6-311+G(3df,2p)) |
|---|---|---|
| Keq298 (M-1) | 165 ± 40 | Not directly calculated |
| ΔH (kcal/mol) | -7.0 ± 0.7 | Not specified |
| ΔS (cal/(mol·deg)) | -13.4 ± 3.0 | -34.62 |
π-π Stacking: The aromatic pyridine ring in this compound facilitates π-π stacking interactions, which are crucial for the stabilization of its crystal lattice and in molecular recognition phenomena. nih.gov These interactions involve the face-to-face or offset stacking of aromatic rings.
Computational methods, particularly dispersion-corrected DFT (like B3LYP-D3) and high-level ab initio methods (like ωB97XD), are used to calculate the potential energy surface (PES) for π-stacking interactions. nih.gov These calculations can determine the optimal geometries and interaction energies for stacked dimers. For interactions between pyridine and a benzene ring (as a model for interaction with other aromatic systems), the interaction energy is calculated to be in the range of -3 to -4 kcal/mol. nih.gov The presence of the methoxy (B1213986) and thiol/thione groups can further influence the electronic properties of the ring and modulate the strength and geometry of these stacking interactions.
Emerging Research Areas and Future Perspectives
Integration into Supramolecular Architectures and Self-Assembly Processes
The thiol group in 5-Methoxypyridine-2-thiol serves as a robust anchor for binding to metal surfaces, a principle widely used in the formation of self-assembled monolayers (SAMs). sigmaaldrich.comoaepublish.com The spontaneous adsorption of thiols onto surfaces like gold is a foundational technique for creating highly ordered, nanometer-thick films. oaepublish.com The structure of this compound suggests its utility in forming such SAMs, where the pyridine (B92270) ring and methoxy (B1213986) group can be oriented to control the surface properties.
The formation and structural order of SAMs derived from related N-heteroaromatic thiols, such as pyrimidine thiols, are known to be influenced by factors like solution concentration and pH. nih.gov For instance, the protonation state of the nitrogen atom in the heterocyclic ring can alter intermolecular interactions and, consequently, the packing structure of the monolayer. nih.gov In the case of this compound, the pyridine nitrogen and the methoxy group could participate in hydrogen bonding or other non-covalent interactions, guiding the self-assembly process into well-defined supramolecular architectures. Research in this area could explore the precise control over surface chemistry and physics by tuning these interactions. The stability of such monolayers is a critical factor, and intermolecular crosslinking strategies have been developed to enhance the thermal and chemical robustness of aromatic thiol-based SAMs. oaepublish.comresearchgate.net
Table 1: Factors Influencing Thiol-Based Self-Assembled Monolayers (SAMs)
| Factor | Description | Potential Impact on this compound SAMs |
|---|---|---|
| Substrate | The metal surface (e.g., gold, copper, palladium) on which the SAM is formed. nih.gov | The nature of the metal can influence the S-C bond, with some metals potentially causing dissociation. nih.gov |
| Solvent | The medium used to dissolve the thiol for the assembly process. sigmaaldrich.com | Affects solubility and may influence molecular orientation at the surface. |
| Concentration | The concentration of the thiol solution. | Can impact the packing density and order of the resulting monolayer. nih.gov |
| pH | The acidity or basicity of the thiol solution. | Can alter the protonation state of the pyridine nitrogen, affecting intermolecular hydrogen bonding and packing structure. nih.gov |
| Assembly Time | The duration the substrate is immersed in the thiol solution. | Longer assembly times generally lead to better monolayer packing and order. sigmaaldrich.com |
Advanced Materials Science Applications (e.g., Luminescent Probes, Optoelectronic Materials Development)
The development of advanced materials for optoelectronics is an area where this compound shows considerable promise. Pyridine derivatives are integral to many organic molecules designed as luminescent materials for applications in solar cells and other optoelectronic devices. researchgate.net The combination of the pyridine core with an electron-donating methoxy group in this compound could result in favorable photophysical properties.
Furthermore, thiol-reactive fluorescent probes are essential tools in biochemistry and materials science. thermofisher.com These probes utilize reactive groups like maleimides or iodoacetamides to covalently attach to thiol groups on proteins or surfaces. thermofisher.com The inherent thiol group of this compound could be functionalized with fluorophores to create novel luminescent probes. Alternatively, the molecule itself could be incorporated into larger systems where the thiol group acts as an attachment point to a surface or nanoparticle, while the methoxypyridine unit contributes to the material's electronic or optical properties. The development of self-organized luminescent organic materials is crucial for improving device performance due to their potential for excellent charge carrier mobilities. researchgate.net
Green Chemistry Principles in the Synthesis and Application of this compound
Applying green chemistry principles to the synthesis and use of this compound is essential for sustainable technological development. Green chemistry focuses on creating environmentally benign processes by reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. rasayanjournal.co.in
For the synthesis of related heterocyclic compounds, several green methodologies have been successfully employed. These include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.inmdpi.com
Use of green solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. rasayanjournal.co.inmdpi.com For example, the synthesis of 2-mercapto dihydrothiazines has been achieved in a green EtOH/H2O solvent system. mdpi.com
Catalysis: The use of catalysts, including metal-free organocatalysts, can enable efficient transformations under mild conditions, avoiding stoichiometric reagents that generate significant waste. mdpi.commdpi.com
Solventless approaches: Techniques like ball milling can facilitate reactions in the absence of any solvent, reducing environmental impact. rasayanjournal.co.in
Future research should focus on developing synthetic routes to this compound that incorporate these principles, minimizing the environmental footprint of its production and subsequent applications.
Development of Novel Catalytic Systems Based on this compound Ligands
The structure of this compound makes it an interesting candidate for use as a ligand in catalysis. The pyridine nitrogen atom can coordinate to a metal center, while the thiol group can either bind to the same metal or be used to anchor the catalytic complex to a support. This bifunctional nature allows for the design of versatile catalytic systems.
Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis, and it has been successfully applied to thiol-ene reactions to form carbon-sulfur bonds. mdpi.com The thiol group of this compound could potentially participate in such radical-based catalytic cycles. Furthermore, by coordinating to a metal, the pyridine moiety could modulate the metal's electronic properties, influencing its catalytic activity and selectivity. The development of catalysts based on this compound could lead to new, efficient methods for a variety of organic transformations.
Exploration of New Reactivity Modes and Functionalizations
Expanding the chemical toolbox for modifying this compound is crucial for accessing new derivatives with tailored properties. The functionalization of pyridine and related N-heterocyclic rings is a well-established field of research. acs.orgd-nb.infonih.gov The methoxy group on the pyridine ring influences its electronic properties, potentially directing further substitutions. nih.gov
Research could explore various transformations, such as:
Electrophilic Aromatic Substitution: Introducing new functional groups onto the pyridine ring.
Nucleophilic Aromatic Substitution: Replacing existing groups on the ring.
Functionalization of the Thiol Group: The thiol group is highly versatile and can undergo S-alkylation, S-arylation, or oxidation to disulfides, sulfenic acids, or sulfonic acids, providing a handle for further molecular elaboration.
Biocatalytic Transformations: Whole-cell biocatalysts have been used for the regioselective oxyfunctionalization of pyridine derivatives, offering a green and highly specific method for introducing hydroxyl groups. nih.gov Applying such methods to this compound could yield novel polyfunctionalized pyridine compounds.
Table 2: Potential Functionalization Reactions for this compound
| Reaction Site | Type of Reaction | Potential Products |
|---|---|---|
| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Halogenated, nitrated, or aminated derivatives |
| Pyridine Ring | C-H Functionalization | Arylated or alkylated derivatives |
| Thiol Group | S-Alkylation/S-Arylation | Thioethers |
| Thiol Group | Oxidation | Disulfides, sulfoxides, sulfonic acids |
| Thiol Group | Thiol-ene/yne "Click" Reaction | Thioether adducts |
| Whole Molecule | Biocatalytic Hydroxylation | Hydroxylated pyridine derivatives nih.gov |
Q & A
Q. What are the recommended handling and storage protocols for 5-Methoxypyridine-2-thiol to ensure safety and stability?
Answer:
- Handling: Use nitrile or neoprene gloves (tested under EN 374 standards) and flame-retardant lab coats. Avoid skin/eye contact by employing sealed containment systems (e.g., glove boxes) during synthesis or purification .
- Storage: Store in amber glass containers under inert gas (argon/nitrogen) at 0–4°C to minimize oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent thiol degradation .
- Decontamination: Use sand or vermiculite for spills, followed by transfer to labeled hazardous waste containers .
Q. How can researchers synthesize this compound with high purity?
Answer:
- Key Steps:
- Start with 5-nitro-2-methoxypyridine. Reduce the nitro group using Fe powder in 50% methanol with glacial acetic acid (reflux at 80°C for 4 hours) to yield 5-amino-2-methoxypyridine .
- Introduce the thiol group via nucleophilic substitution with thiourea under acidic conditions (HCl, 60°C), followed by NaOH neutralization .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water (70:30) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- Purity Analysis: HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
Answer:
Q. What methodologies are suitable for assessing the ecological impact of this compound?
Answer:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Q. What strategies mitigate instability of this compound during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
